1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is a chlorinated derivative of dibenzo-p-dioxin, belonging to the class of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxic effects. This compound is a polycyclic heterocyclic organic compound with multiple cyclic structures, including two benzene rings connected by a 1,4-dioxin ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often occurs as a by-product of industrial processes, such as the manufacturing of pesticides, bleaching of paper pulp, and combustion processes like waste incineration . These processes can lead to the unintentional formation of PCDDs, including this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more highly chlorinated dioxins or other oxidation products.
Reduction: Reduction reactions can result in the removal of chlorine atoms, forming less chlorinated dioxins.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more chlorinated dioxins, while reduction can yield less chlorinated derivatives .
Scientific Research Applications
1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies of environmental contamination and chemical behavior of PCDDs.
Biology: Research on its toxicological effects helps understand the impact of dioxins on living organisms.
Medicine: Studies on its mechanism of action contribute to the development of therapeutic interventions for dioxin exposure.
Mechanism of Action
1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This leads to the production of enzymes that metabolize xenobiotic chemicals, resulting in biochemical and toxic effects . The compound is also involved in cell-cycle regulation and can induce oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as:
- 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin
- 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
- 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin
Uniqueness
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior, environmental persistence, and toxicological properties. Compared to other similar compounds, it may exhibit different reactivity and biological effects due to the positions of chlorine atoms on the dioxin structure .
Properties
IUPAC Name |
1,2,3,4,6,7-hexachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBQVWJHLWAFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074063 | |
Record name | 1,2,3,4,6,7-Hexachlorodibenzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58200-66-1 | |
Record name | 1,2,3,4,6,7-Hexachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,7-Hexachlorodibenzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,7-HEXACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23LQ5FW9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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